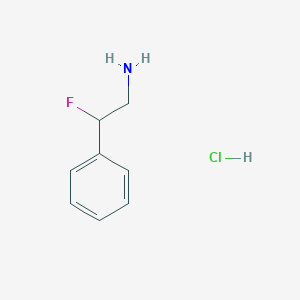

2-Fluoro-2-phenylethan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Fluoro-2-phenylethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1803591-64-1 . It has a molecular weight of 175.63 . It is typically stored at room temperature . The compound is usually in the form of a powder .

Molecular Structure Analysis

The molecular formula of “this compound” is C8H11ClFN . The InChI code is provided as well . For a detailed molecular structure, it’s recommended to refer to specialized databases or software.

Physical and Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 175.63 g/mol . The melting point is reported to be 124-126°C .

Aplicaciones Científicas De Investigación

Fluorescence Studies

2-Fluoro-2-phenylethan-1-amine hydrochloride has been used in fluorescence studies. For instance, the reaction between formaldehyde and phenylethylamine derivatives, including 2-Fluoro-2-phenylethan-1-amine, has been explored. These amines, when exposed to formaldehyde vapor in a dried protein film, show intense fluorescence, particularly those with primary amines and hydroxyl groups at specific positions (Falck, Hillarp, Thieme, & Torp, 1962).

Polymer Electrolytes

In the field of materials science, this compound has been used in the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes. These were synthesized via an activated fluorophenyl-amine reaction, showing potential for precise control of cation functionality (Kim, Labouriau, Guiver, & Kim, 2011).

Optical Resolution and Epimerization

Research on optical resolution and epimerization of compounds, including fluorosilane with an optically active amino group, has been conducted. This involves the preparation of diastereomeric (amino)fluorosilane, derived from 2-Fluoro-2-phenylethan-1-amine, which can be separated due to their solubility differences (Kawachi, Maeda, Mitsudo, & Tamao, 1999).

Sensing Applications

This compound has also found applications in sensing technologies. For example, lanthanide metal-organic networks, incorporating functional groups similar to 2-Fluoro-2-phenylethan-1-amine, have been developed for sensing amines and small organic molecules (Wang, Zhang, Dou, Kirillov, Liu, Xu, Xu, Fang, & Yang, 2018).

Safety and Hazards

Propiedades

IUPAC Name |

2-fluoro-2-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMDYGAIJJWADH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2645436.png)

![Methyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2645447.png)

![N-(3,4-dimethoxyphenethyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2645448.png)

![3-(2-Bromophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2645450.png)

![[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2645451.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide oxalate](/img/structure/B2645454.png)

![1-Methyl-5-[2-(oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2645455.png)

![8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2645457.png)